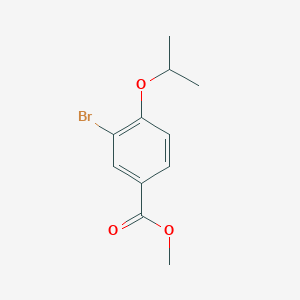

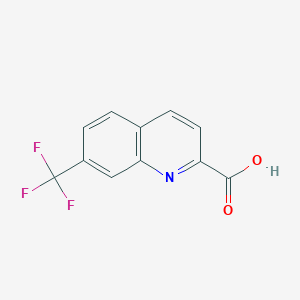

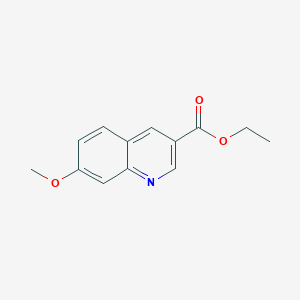

![molecular formula C12H10O2S2 B1603637 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid CAS No. 870703-97-2](/img/structure/B1603637.png)

5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid

Descripción general

Descripción

5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid, also known as MTPTC, is a thiophene derivative that has gained significant attention in scientific research due to its potential applications in various fields. MTPTC is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 290.36 g/mol.

Aplicaciones Científicas De Investigación

Organic Semiconductors

5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid plays a significant role in the development of organic semiconductors. Its thiophene core structure is integral in creating π-conjugated systems that are essential for the transport of charge carriers in semiconductor devices . The methylthio substituent can influence the electronic properties of the material, potentially improving its semiconducting behavior.

Organic Field-Effect Transistors (OFETs)

In OFETs, the compound’s ability to act as a building block for π-conjugated systems is crucial. It can be used to synthesize materials with high charge carrier mobility, which is vital for the performance of OFETs. The presence of sulfur atoms in the thiophene rings may enhance the material’s stability and its interaction with other components in the transistor .

Organic Light-Emitting Diodes (OLEDs)

The compound’s structural features, including the thiophene rings and the methylthio group, make it a candidate for the synthesis of emissive materials in OLEDs. These materials need to possess excellent film-forming abilities and the capacity to support electron and hole transport to emit light efficiently .

Corrosion Inhibitors

Thiophene derivatives, including 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid, have been identified as potential corrosion inhibitors. Their application in industrial chemistry could protect metals and alloys from corrosive processes, extending the lifespan of these materials .

Pharmaceutical Research

Thiophene derivatives are known to exhibit a range of biological activities. While specific data on the biomedical applications of this compound is limited, its structural similarity to other bioactive thiophene compounds suggests potential uses in drug design and discovery, particularly as a scaffold for synthesizing new therapeutic agents .

Material Science

The compound’s molecular structure is conducive to the formation of complex materials with unique properties. It could be used in the design of new materials with specific optical, electronic, or mechanical characteristics, contributing to advancements in material science .

Propiedades

IUPAC Name |

5-(4-methylsulfanylphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S2/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESWRPZAGPHDST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584609 | |

| Record name | 5-[4-(Methylsulfanyl)phenyl]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

870703-97-2 | |

| Record name | 5-[4-(Methylsulfanyl)phenyl]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

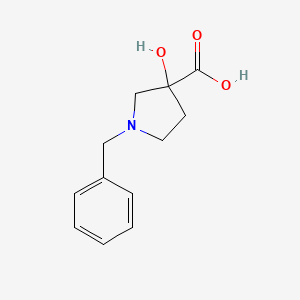

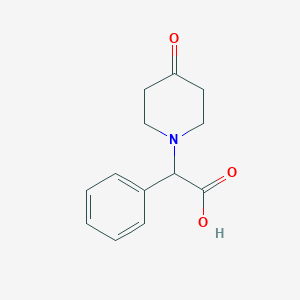

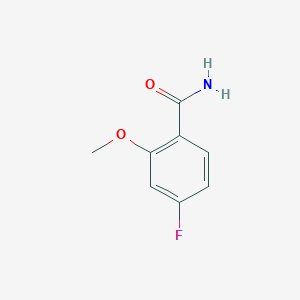

![2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B1603575.png)